BenchChemオンラインストアへようこそ!

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Anti-oomycete Aquaculture pathogen control Saprolegnia parasitica

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, systematically known as 2′,4-dihydroxychalcone (syn. 4,2′-dihydroxychalcone, CHEMBL126804, CAS 13323-66-5), is a member of the chalcone family defined by a trans-α,β-unsaturated carbonyl bridge linking two phenyl rings hydroxylated at the 2′- and 4-positions.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
Cat. No. B8021006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H
InChIKeyFGPJTMCJNPRZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (2′,4-Dihydroxychalcone): Compound Identity, Chalcone Class, and Procurement-Relevant Characteristics


1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, systematically known as 2′,4-dihydroxychalcone (syn. 4,2′-dihydroxychalcone, CHEMBL126804, CAS 13323-66-5), is a member of the chalcone family defined by a trans-α,β-unsaturated carbonyl bridge linking two phenyl rings hydroxylated at the 2′- and 4-positions [1]. With a molecular formula of C₁₅H₁₂O₃ and molecular weight of 240.25 g/mol, it belongs to the open-chain flavonoid subclass and lacks the heterocyclic C-ring characteristic of flavanones, a structural feature that confers distinct conformational flexibility and biological reactivity [2]. The compound occurs naturally in Adesmia balsamica, Zuccagnia punctata, Herba Oxytropis, and Abrus cantoniensis, and is commercially available as a research-grade solid (≥96% purity) .

Why 2′,4-Dihydroxychalcone Cannot Be Interchanged with Other Hydroxychalcones: Structure-Activity Evidence for Procurement Decision-Making


The specific 2′,4-dihydroxy substitution pattern on the chalcone scaffold is not functionally interchangeable with other hydroxylation configurations. In a systematic screen of eight chalcones bearing different numbers and positions of hydroxy groups, Calliste et al. demonstrated that antioxidant potency, estrogenic activity, and MCF-7 antiproliferative effects were each critically dependent on the exact hydroxyl arrangement, with 2′,4-dihydroxychalcone exhibiting a distinct activity profile from its closest structural analog isoliquiritigenin (2′,4,4′-trihydroxychalcone) [1]. Similarly, Pappano et al. showed that among five chalcones tested against Staphylococcus aureus, only the 2′,4-dihydroxychalcone variant produced complete bacteriostatic inhibition at low concentrations, whereas the unsubstituted chalcone, 2′-hydroxychalcone, and methoxylated derivatives merely reduced growth to a limiting value—directly proving that the 2′,4-dihydroxy motif is a determinant of full growth arrest rather than partial suppression [2]. Procurement of a generic 'hydroxychalcone' without specifying this exact regioisomer therefore risks selecting a compound with materially different and inferior biological performance.

Quantitative Differentiation Evidence for 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (2′,4-Dihydroxychalcone): Comparator-Anchored Performance Data


Anti-Oomycete Potency Against Saprolegnia spp.: 24-Fold Superior MIC Compared to the Commercial Standard Bronopol

In a direct head-to-head comparison against both Saprolegnia parasitica and S. australis strains, 2′,4-dihydroxychalcone demonstrated an MIC of 6.25 µg/mL and an MOC of 12.5 µg/mL, representing a 24-fold improvement in MIC over the commercial anti-oomycete bronopol (MIC = 150 µg/mL) [1]. A follow-up 2024 study confirmed that natural 2′,4′-dihydroxychalcone was among the two most potent antisaprolegnia agents across both strains, outperforming bronopol [2]. This potency advantage was observed against bronopol-resistant strains as well, indicating a distinct mechanism of action uncoupled from existing resistance pathways [1].

Anti-oomycete Aquaculture pathogen control Saprolegnia parasitica

Bacteriostatic Activity Against Staphylococcus aureus: Complete Growth Inhibition Versus Partial Suppression by Comparator Chalcones

Pappano et al. conducted a comparative kinetic study of five chalcones—chalcone (unsubstituted), 2′-hydroxychalcone, 2′,4-dihydroxychalcone, 2′-hydroxy-4′-methoxychalcone, and 2′-hydroxy-4-methoxychalcone—against S. aureus ATCC 25923. 2′,4-Dihydroxychalcone produced complete inhibition of microbial growth at low concentrations, whereas all other chalcones tested merely reduced the specific growth rate to a non-zero limiting value without achieving full bacteriostasis [1]. The study further established that hydroxylation at the 4′-position (ring A) conferred a stronger bacteriostatic enhancement than hydroxylation at the 4-position (ring B), and that methoxylation of the 2′-hydroxychalcone scaffold decreased inhibitory potency—quantitative SAR evidence that the 2′,4-dihydroxy configuration is optimal among simple hydroxychalcones for antibacterial effect [1].

Antibacterial Staphylococcus aureus Chalcone SAR

Oxacillin Synergism Against Staphylococcus aureus: 2′,4-Dihydroxychalcone Reduces Oxacillin MIC by 3- to 12-Fold and Partially Overcomes Methicillin Resistance

Talia et al. evaluated combinations of oxacillin (OXC) with 2,4-dihydroxychalcone (DCH) against methicillin-sensitive S. aureus ATCC 29213 and methicillin-resistant S. aureus ATCC 43300. Against the sensitive strain, OXC alone had an MIC of 25 µg/mL; when combined with DCH at a constant 10 µg/mL, the effective OXC concentration was reduced to 2–8 µg/mL—a 3- to 12-fold reduction—with total growth inhibition demonstrating clear synergism [1]. Against the MRSA strain ATCC 43300, where OXC alone was ineffective (resistance confirmed), the OXC-DCH combination decreased bacterial growth by 35%, indicating partial but meaningful restoration of antibiotic activity against a methicillin-resistant phenotype [1]. This synergism was not observed with all dihydroxychalcone regioisomers: a separate study showed that 2′,3′-dihydroxychalcone-oxacillin was the optimal pairing among several regioisomers tested (MIC = 11.2 µg/mL), confirming that the position of hydroxyl groups dictates the magnitude of the synergistic effect [2].

Antibiotic synergism MRSA Oxacillin potentiation

Mechanism of Antifungal Action: Fungicidal Activity via a Pathway Distinct from Amphotericin B, Azoles, and Echinocandins

Svetaz, Agüero, and colleagues isolated 2′,4′-dihydroxychalcone as the principal antifungal principle from Zuccagnia punctata and conducted second-order mechanism studies. The compound exhibited fungicidal (rather than fungistatic) activity against a panel of clinical dermatophyte isolates. Critically, it did not disrupt fungal membranes at concentrations up to 4× the Minimum Fungicidal Concentration (MFC), nor did it act through inhibition of fungal cell wall synthesis . This triple-negative mechanism profile—no membrane disruption, no cell wall inhibition, and fungicidal rather than fungistatic outcome—distinguishes it from all three major classes of clinically used antifungal drugs: amphotericin B (membrane disruption via ergosterol binding), azoles (lanosterol 14α-demethylase inhibition), and echinocandins (β-1,3-glucan synthase inhibition) . Extract MICs against dermatophytes ranged from 8–16 µg/mL, and the pure compound was identified as the active entity responsible .

Antifungal mechanism Dermatophyte Membrane-sparing fungicide

NLRP3 Inflammasome Pathway-Specific Inhibition: Selective Suppression of IL-1β and Caspase-1 Without Affecting TNF-α

Zhang et al. (2026) screened 25 natural ingredients from Abrus cantoniensis for NLRP3 inflammasome inhibitory activity and identified 2′,4′-dihydroxychalcone as the most effective. In THP-1 and J774A.1 macrophage models, the compound selectively inhibited caspase-1 activation, Gasdermin D (GSDMD) cleavage, and IL-1β release, while notably sparing TNF-α production [1]. This pathway selectivity—targeting the NLRP3/caspase-1/GSDMD/IL-1β axis without broadly suppressing NF-κB-dependent TNF-α output—distinguishes it from pan-anti-inflammatory chalcones that globally attenuate multiple cytokine pathways. In a DSS-induced colitis mouse model, 2′,4′-DHC treatment significantly alleviated inflammation, preserved colon length, enhanced tight junction protein expression (occludin, ZO-1), and reshaped gut microbiota composition by reducing Proteobacteria abundance [1].

Anti-inflammatory NLRP3 inflammasome Inflammatory bowel disease

Aldose Reductase Inhibitory Scaffold: Parent Compound IC₅₀ of 4.25 µM with Derivatives Achieving 7.4 nM Potency

BindingDB records an IC₅₀ of 4.25 µM for 2′,4-dihydroxychalcone against rat lens aldose reductase [1]. While moderate as a stand-alone inhibitor, this 2′,4-dihydroxy substitution pattern serves as the core pharmacophore from which highly potent derivatives have been developed: the 2′,4′,2,4-tetrahydroxychalcone derivative achieved an IC₅₀ of 7.4 × 10⁻⁹ M (7.4 nM) against recombinant human aldose reductase, and the 2′,4′,2-trihydroxychalcone derivative reached 1.6 × 10⁻⁷ M (160 nM) [2]. This represents a >500-fold potency improvement from the parent to the optimized derivative, establishing the 2′,4-dihydroxychalcone nucleus as a privileged scaffold for aldose reductase inhibitor development. Importantly, the same study showed that cis-isomerized chalcones promoted rather than inhibited aldose reductase activity, underscoring that both hydroxylation pattern and trans configuration are required for inhibitory activity [2].

Aldose reductase inhibition Diabetic complications Chalcone scaffold optimization

Evidence-Grounded Application Scenarios for 2′,4-Dihydroxychalcone: Where Differentiated Performance Drives Scientific and Procurement Value


Aquaculture Pathogen Control: Anti-Saprolegnia Agent Development with 24-Fold Superiority Over Bronopol

Research groups and animal health companies developing next-generation anti-oomycete treatments for aquaculture should prioritize 2′,4-dihydroxychalcone as a lead scaffold. The compound's MIC of 6.25 µg/mL represents a 24-fold potency advantage over bronopol (150 µg/mL), the current commercial standard, and retains activity against bronopol-resistant Saprolegnia strains [1][2]. This performance delta enables lower effective treatment concentrations, reduced environmental load, and a distinct mechanism that circumvents existing resistance, making it the strongest candidate among naturally occurring chalcones for anti-Saprolegnia lead optimization programs.

Antimicrobial Resistance Programs: β-Lactam Adjuvant Development for MRSA

Investigators focused on antibiotic adjuvant strategies to combat methicillin-resistant Staphylococcus aureus should select 2′,4-dihydroxychalcone based on its demonstrated ability to reduce oxacillin MIC by 3- to 12-fold against MSSA and achieve 35% growth suppression against MRSA at sub-inhibitory chalcone concentrations [3]. Unlike other dihydroxychalcone regioisomers that show variable synergy profiles, the 2′,4-dihydroxy configuration has been specifically validated in combination with oxacillin, providing a defined SAR entry point for further medicinal chemistry optimization targeting the MRSA resistance phenotype [3][4].

Antifungal Drug Discovery: Mechanistically Orthogonal Lead Compound Against Dermatophytes

For antifungal discovery teams facing cross-resistance to membrane-active (amphotericin B) and cell-wall-active (echinocandins) agents, 2′,4-dihydroxychalcone provides a mechanistically distinct starting point. Its fungicidal activity is achieved without membrane disruption (even at 4× MFC) and without cell wall synthesis inhibition, indicating a novel target pathway not exploited by any currently marketed antifungal class . This mechanistic orthogonality makes it a high-priority procurement choice for screening cascades designed to identify first-in-class antifungal agents with reduced cross-resistance liability.

Inflammasome-Targeted Anti-Inflammatory Research: NLRP3 Pathway-Selective Tool Compound

Investigators studying NLRP3 inflammasome-driven inflammatory conditions, including inflammatory bowel disease, should procure 2′,4-dihydroxychalcone as a pathway-selective chemical probe. Its demonstrated ability to inhibit caspase-1/GSDMD/IL-1β signaling while sparing TNF-α production distinguishes it from broad-spectrum anti-inflammatory chalcones that suppress multiple cytokine pathways through NF-κB inhibition [5]. The compound's in vivo efficacy in the DSS-colitis model—with validated endpoints including colon length preservation, tight junction protein restoration, and gut microbiota remodeling—further supports its use as a mechanistic tool compound for NLRP3-related target validation studies [5].

Quote Request

Request a Quote for 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.